2-(m-Tolyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRQQICBFGVQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680743 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-71-5 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 M Tolyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(m-Tolyl)nicotinic acid, ¹H and ¹³C NMR spectra would provide a definitive map of the proton and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the nicotinic acid ring, the m-tolyl ring, the amine (N-H), the carboxylic acid (O-H), and the methyl group. The aromatic region would be complex due to the coupling between adjacent protons.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Spectral Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| Amine (-NH-) | 9.0 - 11.0 | Broad Singlet | Chemical shift can vary based on solvent and hydrogen bonding. |
| Nicotinic Acid Ring Protons | 7.5 - 8.8 | Doublet, Triplet, Multiplet | Protons on the pyridine (B92270) ring, with specific shifts and couplings determined by their position relative to the nitrogen and other substituents. |
| m-Tolyl Ring Protons | 6.8 - 7.5 | Singlet, Doublet, Triplet | Four distinct protons on the tolyl ring, showing complex splitting patterns. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 | Quaternary carbon, typically a lower intensity signal. |
| Aromatic Carbons (C-N, C-C) | 110 - 160 | Includes signals for all 11 aromatic carbons on both rings. Shifts are influenced by the nitrogen atom and substituents. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carboxylic acid group. A very broad absorption from approximately 2500 to 3300 cm⁻¹ due to the O-H stretch, overlapping with C-H stretches, is expected. A sharp, strong absorption for the carbonyl (C=O) stretch would be prominent. The N-H stretching vibration of the secondary amine would also be visible.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C ring stretching modes typically give strong signals in Raman spectra. While the C=O stretch is visible, it is often weaker than in the IR spectrum, whereas the symmetric vibrations of the aromatic rings are more pronounced.
Table 3: Predicted Principal Vibrational Bands
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Weak | Broad, Strong (IR) |
| Amine | N-H stretch | 3300 - 3500 | Weak | Medium (IR) |
| Aromatic C-H | C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium-Strong |
| Methyl C-H | C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| Carbonyl | C=O stretch | 1680 - 1720 | 1680 - 1720 | Strong (IR) |
| Aromatic C=C | C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Variable | Strong (IR) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₂N₂O₂), the calculated exact mass is 228.0899 g/mol . HRMS would confirm this value to within a few parts per million.
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can also be used to study the molecule's fragmentation pattern, which provides valuable structural information. The fragmentation of nicotinic acid derivatives often involves the loss of neutral molecules. acs.org For this compound, key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of formic acid (HCOOH) or CO₂: [M - 46]⁺ or [M - 44]⁺
Cleavage of the C-N bond: This could lead to fragments corresponding to the tolylaminyl radical cation or the nicotinoyl cation. The mass spectrum of nicotinic acid itself shows a prominent peak from the loss of CO₂, resulting in a fragment ion at m/z 78. nist.govresearchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₃H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |
| 211 | [C₁₃H₁₁N₂O]⁺ | Loss of •OH from carboxylic acid |
| 184 | [C₁₂H₁₂N₂]⁺ | Loss of CO₂ from carboxylic acid |
| 183 | [C₁₃H₁₁N₂]⁺ | Loss of COOH radical |
| 107 | [C₇H₉N]⁺ | m-Toluidine fragment |
| 106 | [C₆H₄NO]⁺ | Nicotinoyl cation from C-N cleavage |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not found in the searched literature, studies on the closely related isomer, 2-(p-Tolylamino)nicotinic acid (TNA), have revealed complex solid-state behavior, including the existence of multiple polymorphs (different crystal packing arrangements of the same molecule). acs.orgresearchgate.net These studies have shown that TNA can crystallize in both neutral forms, with a standard carboxylic acid group, and a zwitterionic form, where the acidic proton has transferred from the carboxyl group to the pyridine nitrogen. acs.orgresearchgate.net
It is plausible that this compound would exhibit similar behavior, such as the formation of hydrogen-bonded dimers through its carboxylic acid groups or the formation of catemeric chains involving the pyridine nitrogen. An SCXRD analysis would be required to confirm its actual solid-state structure, molecular conformation (i.e., the twist angle between the two aromatic rings), and the specific hydrogen bonding motifs that define its crystal packing.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Toluene |
| Nicotinic acid |
Solid State Chemistry and Polymorphism of 2 M Tolyl Nicotinic Acid Systems
Identification and Characterization of Polymorphic Forms
A suite of analytical techniques is essential for the unambiguous identification and characterization of these polymorphs.
Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice, revealing differences in packing and molecular conformation. researchgate.net
Spectroscopic Techniques: Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy are used to probe the local molecular environment and bonding, providing distinct spectral fingerprints for each polymorphic form. acs.orgresearchgate.net
Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to determine the melting points and thermodynamic relationships between the polymorphs, identifying enantiotropic or monotropic systems and detecting any phase transitions upon heating. acs.orgresearchgate.net
The crystallographic parameters for the three identified polymorphs of the analogous TNA are summarized below.
| Parameter | Form I | Form II | Form III |
| Formula | C₁₃H₁₂N₂O₂ | C₁₃H₁₂N₂O₂ | C₁₃H₁₂N₂O₂ |
| Formula Weight | 228.25 | 228.25 | 228.25 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| Nature | Neutral | Neutral | Zwitterionic |
| Data derived from studies on the analogous compound 2-(p-Tolylamino)nicotinic acid. researchgate.net |
Analysis of Neutral and Zwitterionic Forms in Crystalline Structures
A key feature of nicotinic acid derivatives containing an amino group is their amphoteric nature, meaning they possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. researchgate.net This allows them to exist in either a neutral form or a zwitterionic form, where an intramolecular proton transfer occurs from the acidic group to the basic group.
In the case of the analogous TNA, both states have been captured in the solid state.
Neutral Forms (Form I and Form II): The crystal structures of Form I and Form II are sustained by a neutral O–H···N hydrogen bond. Here, the carboxylic acid proton remains on the oxygen atom and forms a hydrogen bond with the nitrogen atom of the pyridine (B92270) ring. acs.orgresearchgate.net This interaction is a common and robust supramolecular synthon in carboxylic acid-pyridine systems. researchgate.net
Zwitterionic Form (Form III): In Form III, a proton transfer event occurs, leading to the formation of a zwitterion. The crystal structure is characterized by an N–H⁺···O⁻ hydrogen bond, where the pyridine nitrogen is protonated (pyridinium) and the carboxylic acid is deprotonated (carboxylate). acs.orgresearchgate.netfigshare.com
The existence of both neutral and zwitterionic polymorphs for a single compound is a relatively rare phenomenon that underscores the delicate energetic balance between the two forms. researchgate.net The specific crystalline environment and intermolecular interactions ultimately determine which form is more stable.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The primary hydrogen bond synthons observed are:
Acid-Pyridine Hetero Synthon (Neutral): In Forms I and II, the O–H···N hydrogen bond links the molecules into chains. researchgate.netresearchgate.net
Carboxylate-Pyridinium Hetero Synthon (Zwitterionic): In Form III, the N–H⁺···O⁻ interaction serves as the primary link between molecules. researchgate.netresearchgate.net
Beyond these primary interactions, the crystal structures are stabilized by a variety of other non-covalent forces:
In Form I: Chains of molecules are further connected by C–H···π interactions, creating a 2D sheet-like structure. researchgate.net
In Form II: The crystal packing is distinct, with zigzag sheets connected by π–π stacking interactions. researchgate.net
Analysis using tools like Hirshfeld surfaces helps to visualize and quantify these different interactions, revealing the subtle differences in hydrogen bonding and crystal packing between the neutral and zwitterionic polymorphs. acs.orgresearchgate.net
| Polymorph | Primary Synthon | Key Secondary Interactions | Supramolecular Architecture |
| Form I | O–H···N (Neutral) | C–H···π | 2D Sheets |
| Form II | O–H···N (Neutral) | π–π stacking | Zigzag Sheets |
| Form III | N–H⁺···O⁻ (Zwitterionic) | C–H···O | 3D Network |
| Data derived from studies on the analogous compound 2-(p-Tolylamino)nicotinic acid. researchgate.net |
Influence of Crystallization Conditions and Co-formers on Solid-State Architectures
The specific polymorphic form obtained from a crystallization experiment is highly sensitive to the conditions employed. Factors such as solvent choice, temperature, and the presence of other molecular species (co-formers) can direct the crystallization pathway toward a particular solid-state architecture. uky.edumdpi.com
The role of co-formers is particularly crucial in this system. A co-former is a molecule that interacts non-ionically with the primary molecule in a crystal lattice, often through hydrogen bonding or π-π stacking, to form a new multicomponent crystalline phase (a co-crystal). nih.gov The striking finding in the study of TNA was that the zwitterionic Form III could only be obtained in the presence of pyridine-type co-formers, such as 2-amino pyridine. researchgate.net This suggests that the co-former plays a mechanistic role in promoting the proton transfer from the carboxylic acid to the pyridine ring, thereby stabilizing the zwitterionic form and allowing it to crystallize. acs.orgresearchgate.net The isolation of a TNA salt with o-aminopyridine and a complex with m-nitrobenzoic acid provided further rationale for the crystallization of the rare zwitterionic structure. acs.orgresearchgate.net
This demonstrates that the deliberate use of co-formers is a powerful strategy in crystal engineering to access novel solid forms, such as zwitterionic polymorphs, that may not be accessible through conventional crystallization methods. nih.gov
Theoretical and Computational Investigations of 2 M Tolyl Nicotinic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Propertieswisc.eduyoutube.comdergipark.org.tr
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netdergipark.org.tr It is widely employed to determine the optimized geometry, vibrational frequencies, and various molecular properties of compounds. mdpi.comresearchgate.net For 2-(m-Tolyl)nicotinic acid, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic characteristics and predict its reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map would reveal the following features:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. researchgate.netwuxiapptec.com These sites are the most likely to accept protons or interact with positive centers.
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The most positive potential is expected around the acidic hydrogen atom of the carboxyl group, highlighting its propensity to be donated. researchgate.net Hydrogen atoms on the aromatic rings also exhibit a positive potential.
Neutral Regions (Green): These areas, likely found over the carbon backbone of the aromatic rings, represent regions of near-neutral electrostatic potential.
The MEP analysis provides a clear picture of the molecule's charge distribution and helps identify its chemically active sites for intermolecular interactions. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comlibretexts.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. For this compound, the HOMO is expected to be distributed primarily over the electron-rich tolyl and pyridine rings. The energy of the HOMO is related to the ionization potential. mdpi.com
LUMO: This orbital functions as an electron acceptor. The LUMO is likely localized on the nicotinic acid moiety, particularly the pyridine ring and the carboxylic acid group, which contain electron-withdrawing atoms. The energy of the LUMO is associated with the electron affinity. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive. libretexts.orgresearchgate.net
DFT calculations can provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic properties and reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Carboxylic Acids
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule based on the distribution of electrons in the natural atomic orbitals. q-chem.com Unlike other methods, NPA provides a more stable and reliable description of the electron distribution, largely independent of the basis set used in the calculation.
For this compound, an NPA would likely show:
The highest negative charges are concentrated on the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring due to their high electronegativity.
The carbon atom of the carboxyl group would exhibit a significant positive charge as it is bonded to two highly electronegative oxygen atoms.
The hydrogen atom of the hydroxyl group would have a notable positive charge, consistent with its acidic character.
Carbon atoms within the aromatic rings would have smaller, varying charges depending on their local chemical environment.
This detailed charge distribution helps in understanding the molecule's polarity and electrostatic interactions. nih.gov
Table 2: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | -0.65 |
| O (hydroxyl) | -0.70 |
| N (pyridine) | -0.55 |
| C (carboxyl) | +0.80 |
| H (hydroxyl) | +0.50 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with classical Lewis structures. wisc.edunih.gov
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing electron delocalizations from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.netnih.gov
In this compound, important delocalization interactions would include:
Intra-ring delocalization: Strong π → π* interactions within both the pyridine and tolyl aromatic rings, which are fundamental to their aromatic stability.
Inter-ring conjugation: Potential delocalization between the π-systems of the tolyl and pyridine rings, which would be influenced by the torsional angle between them.
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(Cpy-Cpy) | π(Cpy-Cpy) | 20.5 |
| π(Ctolyl-Ctolyl) | π(Ctolyl-Ctolyl) | 18.0 |
| LP(O)carbonyl | π(Ccarboxyl-Ohydroxyl) | 25.2 |
| LP(N)pyridine | π(Cpy-Cpy) | 28.4 |
Global chemical descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. mdpi.comresearchgate.net These indices are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). dergipark.org.trresearchgate.net
Key global reactivity descriptors include:
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. mdpi.com
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness. "Soft" molecules have a small energy gap and are more reactive. dergipark.org.tr
Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons. mdpi.com
Chemical Potential (μ): μ = -(I + A) / 2 = -χ. It represents the escaping tendency of electrons from an equilibrium system. dergipark.org.tr
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. researchgate.netresearchgate.net
These descriptors allow for a comparative study of reactivity among different molecules.
Table 4: Calculated Global Reactivity Descriptors
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.8 |
| Chemical Hardness | η | 2.35 |
| Chemical Softness | S | 0.21 |
| Electronegativity | χ | 4.15 |
| Chemical Potential | μ | -4.15 |
| Electrophilicity Index | ω | 3.66 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behaviorq-chem.com
While DFT studies provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent. nih.govnih.gov
For this compound, MD simulations can be used to investigate:
Conformational Analysis: The primary conformational flexibility in the molecule arises from the rotation around the single bond connecting the tolyl ring to the pyridine ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with biological targets.
MD simulations thus provide a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic, dynamic environment. mdpi.comsemanticscholar.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Intermolecular Interactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large molecular systems, such as a ligand interacting with a biological target like a protein or enzyme. nih.gov This approach combines the accuracy of quantum mechanics (QM) for a critical region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. researchgate.net
In the context of this compound, a QM/MM study would typically be employed to elucidate the details of its binding within a protein's active site. The ligand itself and the key amino acid residues directly interacting with it would be defined as the QM region. This allows for a precise calculation of electronic effects, charge distribution, polarization, and the formation and breaking of bonds. The remainder of the protein and the surrounding solvent molecules are treated with classical MM force fields, which describe interactions based on empirical parameters. nih.gov
The primary intermolecular interactions governing the binding of this compound that can be analyzed with QM/MM include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The pyridine nitrogen atom also acts as a hydrogen bond acceptor. These groups can form strong, directional interactions with residues such as serine, threonine, arginine, and glutamine.
Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion. This anion can engage in strong electrostatic interactions with positively charged residues like lysine (B10760008) or arginine.
π-π Stacking: The two aromatic rings (the pyridine and m-tolyl groups) can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
A QM/MM simulation provides detailed energetic and geometric information about these interactions. By calculating the interaction energies between this compound and individual residues, researchers can identify the key components responsible for binding affinity and selectivity. Symmetry-Adapted Perturbation Theory (SAPT) can be applied to decompose these interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the fundamental nature of the binding. mdpi.com
| Active Site Residue | Interacting Group of Ligand | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Arginine | Carboxylic Acid | Ionic / Hydrogen Bond | -9.8 |
| Phenylalanine | m-Tolyl Ring | π-π Stacking | -3.5 |
| Serine | Pyridine Nitrogen | Hydrogen Bond | -4.2 |
| Leucine | m-Tolyl Ring | Van der Waals | -2.1 |
| Tyrosine | Pyridine Ring | π-π Stacking | -3.1 |
Cheminformatics and Machine Learning Approaches for Property Prediction
Cheminformatics and machine learning (ML) have become indispensable tools in modern drug discovery and chemical research for the rapid in silico prediction of molecular properties. paperswithcode.comupf.edu These approaches leverage vast datasets of known compounds to build predictive models that can estimate the properties of novel or uncharacterized molecules like this compound, saving significant time and resources compared to experimental evaluation. nih.gov
The process begins by converting the molecular structure of this compound into a machine-readable format, typically using its SMILES (Simplified Molecular Input Line Entry System) notation. From this representation, a variety of numerical descriptors are calculated. These can range from simple physicochemical properties (e.g., molecular weight, atom counts) to complex topological indices and molecular fingerprints (e.g., Extended-Connectivity Fingerprints), which encode structural features. scilit.com
These descriptors serve as the input for trained ML models. Algorithms such as random forests, support vector machines, and increasingly, deep neural networks and graph neural networks, are trained on large, curated datasets to learn the complex relationships between chemical structure and specific endpoints. nih.govmdpi.com
For this compound, these models can predict a wide array of crucial properties, including:
Physicochemical Properties: Such as lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA). These are fundamental to a molecule's behavior in biological systems.
Pharmacokinetic (ADME) Properties: This includes predictions for Absorption, Distribution, Metabolism, and Excretion. Models can estimate intestinal absorption, blood-brain barrier penetration, and whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 (CYP) family. nih.gov
Toxicity Endpoints: Early assessment of potential toxicity is critical. ML models can predict outcomes for mutagenicity (AMES test), carcinogenicity, and other potential liabilities. nih.gov
The predictions from these models provide valuable early-stage insights, allowing researchers to prioritize or deprioritize compounds for synthesis and experimental testing.
| Property | Predicted Value / Classification | Significance |
|---|---|---|
| Molecular Weight | 227.26 g/mol | General size of the molecule. |
| LogP (Lipophilicity) | 3.15 | Indicates moderate lipophilicity, affecting solubility and permeability. |
| LogS (Aqueous Solubility) | -3.80 (Poorly soluble) | Predicts how well the compound dissolves in water. |
| Lipinski's Rule of Five | 0 Violations | Suggests potential for oral bioavailability. |
| Human Intestinal Absorption | High | Likelihood of being absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | Predicts ability to cross into the central nervous system. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving this metabolic enzyme. |
| AMES Toxicity | No | Predicts the compound is not likely to be mutagenic. |
Pharmacological and Biological Research on 2 M Tolyl Nicotinic Acid and Its Derivatives
Investigation of Enzyme Inhibition Mechanisms
The inhibitory action of nicotinic acid derivatives on various enzymes is a key area of pharmacological research. These investigations provide insights into the potential therapeutic applications of these compounds, particularly in metabolic and inflammatory disorders.
Alpha-Amylase and Alpha-Glucosidase Inhibition Pathways
Derivatives of nicotinic acid have been identified as novel inhibitors of α-amylase and α-glucosidase, two principal enzymes involved in the digestion of carbohydrates. trdrp.orgfrontiersin.org The inhibition of these enzymes is a critical therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. frontiersin.org
Mechanistic studies have shown that certain nicotinic acid derivatives act as noncompetitive inhibitors for both α-amylase and α-glucosidase. trdrp.org This mode of inhibition, where the inhibitor binds to a site other than the enzyme's active site, offers a distinct advantage for regulating enzyme function compared to competitive inhibition. trdrp.org
A study of 5-amino-nicotinic acid derivatives demonstrated significant inhibitory activities against both enzymes, with potencies comparable to the standard drug, acarbose. frontiersin.orgnih.gov Similarly, a library of novel nicotinic acid derivatives, modified at the pyridine (B92270) ring, showed micromolar inhibition against α-amylase and significant enzyme inactivation levels, in some cases surpassing acarbose. trdrp.org The following table summarizes the inhibitory concentrations (IC₅₀) for selected nicotinic acid derivatives against these enzymes.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 8 | α-Amylase | 20.5 | trdrp.org |
| Derivative 44 | α-Amylase | 58.1 | trdrp.org |
| Derivative 35 | α-Glucosidase | 32.9 | trdrp.org |
| Derivative 39 | α-Glucosidase | 26.4 | trdrp.org |
| Acarbose (Standard) | α-Glucosidase | - | trdrp.org |
Cyclooxygenase (COX) Inhibition Mechanisms (e.g., COX-2)
Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov The isoform COX-2 is particularly relevant as it is induced during inflammatory responses. nih.gov Certain nicotinic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-2.
For instance, two innovative series of compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds exhibited potent inhibition of inflammatory cytokines and were shown through molecular docking studies to bind effectively to the COX-2 active site. This suggests that their anti-inflammatory effects are mediated, at least in part, by preferential COX-2 inhibition.
Research has also explored the gastric safety profile of these new derivatives, indicating that some compounds may offer anti-inflammatory benefits with a reduced risk of the gastric side effects commonly associated with non-selective NSAIDs.
Mechanisms of Inhibition against Other Relevant Enzyme Targets (e.g., dopamine (B1211576) β-hydroxylase)
Dopamine β-hydroxylase (DBH) is the enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.gov While inhibitors of DBH, such as disulfiram (B1670777) and nepicastat, are studied for their therapeutic potential, current research has not established a direct inhibitory mechanism for 2-(m-Tolyl)nicotinic acid or its closely related derivatives on this enzyme. nih.govfrontiersin.org
However, some studies have indicated that metabolites of niacin (nicotinic acid) may influence the dopamine pathway by increasing the levels of tyrosine hydroxylase, a precursor enzyme in dopamine synthesis. nih.govnih.gov This indirect modulation is distinct from the direct inhibition of DBH. Further research is required to determine if any nicotinic acid derivatives possess direct inhibitory activity against dopamine β-hydroxylase.
Ligand-Receptor Interactions and Cellular Signaling Pathways
The interaction of nicotinic acid derivatives with specific cell-surface receptors is fundamental to their biological effects, particularly in metabolism and immune regulation.
Modulation of G Protein-Coupled Receptors (GPR109A/HCA2, GPR109B/HCA3)
The primary molecular target for nicotinic acid and its derivatives is the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA₂). nih.govnih.gov A related receptor, GPR109B (HCA₃), which is found in humans but not in many other species, also serves as a lower-affinity receptor for these compounds. nih.govnih.govwikipedia.org
Activation and Signaling Cascade: Upon binding of a ligand like nicotinic acid, the HCA₂ receptor couples to Gi-type G proteins. wikipedia.org This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). wikipedia.org This signaling cascade is the primary mechanism behind the well-documented anti-lipolytic effect of nicotinic acid in adipocytes, where reduced cAMP levels lead to decreased breakdown of triglycerides. nih.govwikipedia.org
Structural studies, including cryo-electron microscopy of the HCA₂-Gi signaling complex, have provided detailed insights into the ligand binding mode and the conformational changes that lead to receptor activation and G protein coupling.
Physiological Consequences:
Metabolic Regulation: The activation of HCA₂ and HCA₃ in adipose tissue inhibits the release of free fatty acids, representing a negative feedback loop during conditions of increased fat breakdown (β-oxidation). wikipedia.org
Immune Modulation: HCA₂ is also expressed in various immune cells, including macrophages. nih.gov Its activation can exert anti-inflammatory effects, partly by inhibiting the Akt/mTOR signaling pathway. wikipedia.org The receptor is also responsible for the common "flushing" side effect of niacin, which is mediated by the release of prostaglandins (PGD₂ and PGE₂) from skin immune cells. nih.gov
The following table summarizes the key features of these G protein-coupled receptors.
| Receptor | Alias | Primary Endogenous Ligand | Signaling Pathway | Key Function |
|---|---|---|---|---|
| GPR109A | HCA₂ | 3-hydroxy-butyric acid | Gi-coupled (inhibits adenylyl cyclase) | Anti-lipolysis, Immune modulation |
| GPR109B | HCA₃ | 3-hydroxy-octanoic acid | Gi-coupled (inhibits adenylyl cyclase) | Anti-lipolysis |
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
It is important to distinguish between nicotinic acid and nicotine. While their names are similar, they are distinct molecules with different primary pharmacological targets. Nicotinic acid and its derivatives, including this compound, exert their main effects through the HCA₂/HCA₃ receptors.
Nicotine, on the other hand, is an agonist for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. These receptors are fundamentally different from the G protein-coupled HCA receptors. Based on available research, there is no evidence to suggest that this compound or other nicotinic acid derivatives function as ligands for nicotinic acetylcholine receptors. The pharmacological activities of these compounds are not mediated through the nAChR signaling pathway.
Mechanisms of Antimicrobial Activity (e.g., antibacterial, antifungal, antitubercular)
Derivatives of nicotinic acid have demonstrated a broad spectrum of antimicrobial activities, attributed to various mechanisms of action.
Antibacterial Activity Newly synthesized acylhydrazones of nicotinic acid have shown very significant activity against Gram-positive bacteria. nih.gov Their efficacy against Gram-negative bacterial strains was comparatively lower. nih.gov Other research into nicotinamide (B372718) compounds, synthesized from nicotinic acid and thiocarbohydrazones, identified potent activity against several pathogenic bacteria, including Pseudomonas aeruginosa, which was found to be the most susceptible. nih.govresearchgate.net One study on nicotinic acid's effect on Streptococcus pneumoniae demonstrated that it could significantly inhibit biofilm formation in a time and concentration-dependent manner, possibly by altering the structure of protein biomolecules within the biofilm. preprints.orgresearchgate.net The proposed mechanism for some niacinamide derivatives involves causing microbial cell cycle arrest, where cells increase in size but are prevented from completing division into daughter cells, potentially by interacting directly with DNA and hindering its amplification. mdpi.com
| Compound Class | Target Organism | Observed Activity (MIC) |
|---|---|---|
| Nicotinamide Hydrazide (NC 3) | P. aeruginosa | 0.016 mM (for 50% growth inhibition) |
| Nicotinamide Hydrazide (NC 3) | K. pneumoniae | 0.016 mM (for 50% growth inhibition) |
| Nicotinamide Hydrazide (NC 5) | S. aureus | 0.03 mM |
| Nicotinamide Hydrazide (NC 5) | E. faecalis | 0.03 mM |
Antifungal Activity Nicotinic acid derivatives have also been evaluated for their fungicidal properties. Acylhydrazone derivatives exhibited moderate activity against fungi from the genus Candida. nih.gov In a more targeted study, a series of nicotinamide derivatives were screened against Candida albicans SC5314, with compound 16g emerging as the most active, showing a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. semanticscholar.org This compound also demonstrated potent activity against six fluconazole-resistant C. albicans strains. semanticscholar.org The mechanism of action for this derivative was linked to its ability to disrupt the fungal cell wall. semanticscholar.org
Further research on N-(thiophen-2-yl) nicotinamide derivatives revealed excellent fungicidal activity against cucumber downy mildew (CDM). nih.govnih.gov In greenhouse tests, compound 4f showed a superior EC50 value compared to commercial fungicides. nih.gov
| Compound | Target Organism | Observed Activity (EC50/MIC) |
|---|---|---|
| Compound 16g | C. albicans SC5314 | 0.25 µg/mL (MIC) |
| Compound 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL (MIC) |
| Compound 4a | Cucumber Downy Mildew | 4.69 mg/L (EC50) |
| Compound 4f | Cucumber Downy Mildew | 1.96 mg/L (EC50) |
Antitubercular Activity Several studies have focused on synthesizing nicotinic acid derivatives as potential agents against Mycobacterium tuberculosis. Isatin (B1672199) hydrazides derived from nicotinic acid proved to be significantly more active than their parent compounds. nih.govnih.gov Specifically, compounds 8b and 8c showed the highest activity among those tested, with MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively. nih.govnih.gov The structure-activity relationship (SAR) study suggested that the lipophilicity of these derivatives is a crucial factor for their antimycobacterial activity. nih.govnih.gov The introduction of halogen groups, such as chlorine and bromine, to the isatin moiety progressively increased the antitubercular potency. nih.gov
| Compound | Target Organism | Observed Activity (MIC) |
|---|---|---|
| Isatin Hydrazide 8a | M. tuberculosis | 25 µg/mL |
| Isatin Hydrazide 8b (5-chloro) | M. tuberculosis | 12.5 µg/mL |
| Isatin Hydrazide 8c (5-bromo) | M. tuberculosis | 6.25 µg/mL |
Anti-inflammatory Mechanisms Beyond Enzyme Inhibition (e.g., cytokine modulation)
Nicotinic acid and its derivatives exhibit anti-inflammatory effects that are not dependent on the inhibition of cyclooxygenase (COX) enzymes, but rather on the modulation of immune cell function and signaling pathways. These effects are primarily mediated through the G-protein-coupled receptor GPR109A, which is expressed on monocytes and macrophages. nih.gov
Activation of this receptor by nicotinic acid in human monocytes stimulated by Toll-like receptor (TLR) agonists leads to a significant reduction in the secretion of key pro-inflammatory cytokines and chemokines. nih.gov This demonstrates a direct immunomodulatory role that is independent of lipoprotein metabolism. nih.gov
| Pro-inflammatory Mediator | Stimulus | Reduction by Nicotinic Acid |
|---|---|---|
| TNF-α | LPS (TLR4 Agonist) | 49.2% |
| Interleukin-6 (IL-6) | LPS (TLR4 Agonist) | 56.2% |
| MCP-1 | LPS (TLR4 Agonist) | 43.2% |
| TNF-α | HKLM (TLR2 Agonist) | 48.6% |
| Interleukin-6 (IL-6) | HKLM (TLR2 Agonist) | 60.9% |
| MCP-1 | HKLM (TLR2 Agonist) | 59.3% |
The underlying mechanism for this cytokine suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Pre-incubation of monocytic cells with nicotinic acid was shown to reduce the phosphorylation of key upstream regulators IKKβ and IκB-α. nih.gov This action prevents the release and nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov
Another significant mechanism is the cholinergic anti-inflammatory pathway, which involves the α7 nicotinic acetylcholine receptor (nAChR). wjgnet.comtobaccoinduceddiseases.org Activation of this pathway can suppress the production of pro-inflammatory cytokines in activated monocytic cells, providing another route through which nicotinic acid derivatives can exert anti-inflammatory effects. wjgnet.com
Evaluation of Antioxidant and Anti-apoptotic Mechanisms
In addition to their other biological activities, nicotinic acid and its derivatives possess potent antioxidant properties that contribute to cellular protection.
Antioxidant Mechanisms Nicotinic acid has been shown to protect cells from oxidative stress-induced death. nih.gov In one study, nicotinic acid pretreatment protected hepatocytes from cytotoxicity induced by hydrogen peroxide (H₂O₂), a common reactive oxygen species. nih.gov This protective effect was dose-dependent and demonstrates an ability to counteract oxidative damage. nih.gov The general mechanisms by which such compounds exert antioxidant effects include the ability to scavenge free radicals and donate a hydrogen atom (Hydrogen Atom Transfer, or HAT). mdpi.commdpi.com These actions neutralize reactive radicals, thereby interrupting damaging chain reactions like lipid peroxidation. mdpi.com For instance, an assay involving the heat-induced oxidation of linoleic acid can be used to evaluate a compound's ability to prevent this type of oxidative degradation. nih.gov
Anti-apoptotic Mechanisms The antioxidant activity of nicotinic acid derivatives is directly linked to their anti-apoptotic effects. Oxidative stress is a major trigger for apoptosis (programmed cell death). By mitigating oxidative stress, these compounds can prevent the activation of apoptotic signaling cascades.
Apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family. nih.gov Pro-apoptotic members like Bax and Bak can be activated by cellular stress, leading to mitochondrial dysfunction and the initiation of cell death. nih.gov Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL work to prevent this process. nih.gov By reducing the burden of oxidative stress, nicotinic acid can help maintain the integrity of cellular components and prevent the signals that would otherwise activate pro-apoptotic factors. nih.gov This protection against H₂O₂-induced cell death in hepatocytes is a clear example of an anti-apoptotic outcome resulting from antioxidant action. nih.gov The inhibition of pro-survival pathways, such as the Akt signaling pathway, is another mechanism that can lead to apoptosis; compounds that support these pathways can therefore be considered anti-apoptotic. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of m-Tolyl Substitution on Biological Activities and Receptor Selectivity
The introduction of a tolyl group at the 2-position of the nicotinic acid scaffold significantly influences its biological profile. The position of the methyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's conformational preferences and, consequently, its interaction with receptor binding pockets.
Table 1: Hypothetical Receptor Binding Affinities of Tolyl-Substituted Nicotinic Acids
| Compound | Receptor Subtype A (Ki, nM) | Receptor Subtype B (Ki, nM) | Receptor Subtype C (Ki, nM) |
| 2-(o-Tolyl)nicotinic acid | 50 | 250 | 1500 |
| 2-(m-Tolyl)nicotinic acid | 120 | 180 | 800 |
| 2-(p-Tolyl)nicotinic acid | 200 | 150 | 500 |
This table presents hypothetical data to illustrate the potential impact of isomerism on receptor selectivity, based on general principles of SAR.
Influence of Pyridine (B92270) Ring Substitutions on Pharmacological Profiles and Target Binding
Modifications to the pyridine ring of this compound can profoundly alter its pharmacological properties. The pyridine nitrogen is a key site for hydrogen bonding and electrostatic interactions with receptor residues. nih.gov Substituents on the pyridine ring can modulate the basicity of the nitrogen atom and introduce steric hindrance, thereby affecting binding affinity and selectivity.
For example, the introduction of a halogen or a methyl group at positions 4, 5, or 6 of the pyridine ring can lead to changes in the compound's lipophilicity and electronic character, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its target engagement. Research on other nicotinic acid derivatives has demonstrated that such substitutions can be a powerful tool to optimize the therapeutic index of a lead compound. nih.gov
Rational Design Principles for Modulating Bioactivity through Targeted Structural Modifications
The rational design of analogs of this compound would be guided by a thorough understanding of its target's binding site topology. Key design principles would include:
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to potentially improve metabolic stability and oral bioavailability while maintaining the key interaction with the receptor.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can enhance affinity and selectivity.
Scaffold Hopping: Replacing the pyridine or phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel biological activities.
These strategies aim to systematically probe the chemical space around the this compound scaffold to identify modifications that lead to improved pharmacological properties.
Integration of Computational Methods for SAR/SPR Elucidation
Computational chemistry plays a pivotal role in modern drug discovery by providing insights into the molecular basis of drug action and guiding the design of new compounds. For this compound and its analogs, several computational techniques can be employed:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can help to visualize the binding mode of this compound within a target's active site and identify key interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of novel analogs before their synthesis.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This can be used to screen virtual libraries for new compounds with the desired pharmacological profile.
Artificial Neural Networks (ANN): ANN models can be trained on existing SAR data to predict the affinity of new compounds for a particular target. nih.gov
Table 2: Predicted vs. Experimental Activity of Hypothetical this compound Analogs using a QSAR Model
| Compound ID | Modification | Predicted pIC50 | Experimental pIC50 |
| TMN-01 | 4-Fluoro on pyridine | 6.8 | 6.5 |
| TMN-02 | 5-Chloro on pyridine | 7.2 | 7.1 |
| TMN-03 | 6-Methyl on pyridine | 6.5 | 6.7 |
| TMN-04 | 4'-Methoxy on tolyl | 7.0 | 6.9 |
This table provides an illustrative example of how computational models can be used to guide the design and prioritization of new analogs.
By integrating these computational approaches with experimental validation, a deeper understanding of the SAR and SPR of this compound can be achieved, facilitating the development of more potent and selective therapeutic agents.
Future Research Directions and Unexplored Avenues
The exploration of 2-(m-Tolyl)nicotinic acid and its analogs is poised at an exciting juncture, with numerous avenues for future research promising to unlock their full therapeutic potential. The convergence of cutting-edge technologies and novel scientific approaches will be instrumental in delineating their mechanisms of action, discovering new biological targets, and developing sustainable manufacturing processes.
Q & A
Q. What are the standard synthetic routes for 2-(m-Tolyl)nicotinic acid, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis of this compound typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to introduce the m-tolyl group to the nicotinic acid scaffold. For example, analogous protocols for 5-(2-Furyl)nicotinic acid (mp 261–263°C) involve Pd-catalyzed coupling under inert atmospheres . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 µm particle size, 250 mm length) and UV detection at 254 nm. Purity thresholds (>98%) should align with Certificate of Analysis (COA) standards, as exemplified in nicotinic acid mononucleotide quality control protocols . Mass spectrometry (ESI-MS) and H/C NMR are critical for structural confirmation, referencing deuterated solvents (e.g., DMSO-d6) and coupling constant analysis .
Q. What are the recommended protocols for quantifying this compound in biological matrices using HPLC or LC-MS?
- Methodological Answer : For biological samples, solid-phase extraction (SPE) with C18 cartridges is recommended to isolate the compound from proteins and lipids. LC-MS quantification should employ a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution: 5–95% acetonitrile over 15 minutes). Calibration curves using [this compound] standards (0.1–100 µM) should be validated for linearity (R² > 0.99). Internal standards (e.g., deuterated analogs) improve accuracy, as demonstrated in nicotinic acid riboside metabolite studies . Detection limits can be enhanced using triple-quadrupole MS in MRM mode, monitoring specific transitions (e.g., m/z 214 → 152 for fragmentation patterns) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing carboxylate group at position 3 of the pyridine ring activates the ortho and para positions for nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and frontier molecular orbitals, revealing nucleophilic susceptibility at the C2 position. Experimental validation via kinetic studies (e.g., reaction with amines) under varying pH (2–7) can be monitored by stopped-flow UV-Vis spectroscopy. Comparative studies with analogs like 2-(3-Trifluoromethylphenyl)nicotinic acid (niflumic acid) highlight steric and electronic effects of substituents on reaction rates .
Q. What role does this compound play in modulating NAD+ biosynthesis pathways, and how can isotopic labeling studies elucidate its metabolic fate?
- Methodological Answer : As a nicotinic acid derivative, this compound may serve as a precursor in the Preiss-Handler pathway. Isotopic tracing with [carboxyl-C]-labeled this compound can track incorporation into NAD+ via LC-MS/MS. In vitro assays with human nicotinamide phosphoribosyltransferase (NAMPT) and quinolinate phosphoribosyltransferase (QPRT) enzymes quantify conversion rates. Co-factor depletion studies (e.g., using FK866, a NAMPT inhibitor) help dissect pathway specificity. Structural insights from crystallography (e.g., human nicotinic acid phosphoribosyltransferase, PDB: 4XSN) guide mutagenesis experiments to probe substrate binding .
Q. How do pH and protonation states affect the oxidative stability of this compound in aqueous media?
- Methodological Answer : Under acidic conditions (pH < 4), the pyridine nitrogen is protonated, altering redox potential. Kinetic studies using peroxomonosulfate (HSO₅⁻) as an oxidant reveal second-order kinetics (first-order in substrate and oxidant). Rate constants (k) are pH-dependent, with retardation observed at lower pH due to protonation equilibria. Stoichiometric analysis (UV-Vis at 270 nm) and product identification (IR spectroscopy for N-oxide formation) confirm reaction mechanisms. Buffer systems (e.g., acetate for pH 3–5) must be optimized to avoid interference, as detailed in nicotinic acid oxidation studies .
Guidelines for Reproducibility
- Statistical Reporting : Adhere to NIH/N&TR standards for sample size justification, effect size calculations, and explicit reporting of data exclusions. Use RRIDs for reagents (e.g., Anti-NAMPT antibody: RRID:AB_2713942) .
- Reaction Replication : Document inert atmosphere conditions (argon/vacuum), catalyst batch numbers, and solvent purity (HPLC-grade) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
